5-Bromo-2-(prop-1-yn-1-yl)pyrimidine
Description
5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a propargyl (prop-1-yn-1-yl) substituent at the 2-position and a bromine atom at the 5-position. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets. The propargyl group introduces alkyne functionality, which is valuable for further chemical modifications, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . The bromine atom at C5 serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), facilitating diversification into more complex structures .
Properties
Molecular Formula |
C7H5BrN2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
5-bromo-2-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H5BrN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,1H3 |
InChI Key |
RGBHVGZYMRANLU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC=C(C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.
Alkylation Reaction: The 5-bromopyrimidine undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(prop-1-yn-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The prop-1-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or water.
Coupling Reactions: Reagents such as palladium catalysts and copper iodide are used in the presence of a base like triethylamine (TEA) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include conjugated systems with extended π-electron systems, which are useful in materials science and organic electronics.
Scientific Research Applications
5-Bromo-2-(prop-1-yn-1-yl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is primarily based on its ability to interact with biological macromolecules. The bromine atom and the prop-1-yn-1-yl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their functions. This interaction can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.
Structural Analogues
The table below highlights key structural analogues and their differences:
Physicochemical Properties
- Solubility : Piperazine and piperidine derivatives (e.g., 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride) exhibit improved aqueous solubility due to ionizable amine groups .
- Molecular Weight : Propargyl derivatives (e.g., target compound) have lower molecular weights (~213 g/mol) compared to bulkier analogues like 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine (256.15 g/mol) .
- Thermal Stability : Nitrophenyl-substituted derivatives show higher melting points (>200°C) due to strong intermolecular interactions .
Crystallographic and Structural Insights
- Crystal Packing : Nitrophenylpyrazole derivatives form 1D chains via C–H···O/N interactions, stabilized by π-π stacking between aromatic rings (distance: 3.5–3.7 Å) .
- Software Use : SHELX programs (SHELXL, SHELXS) are widely employed for refining crystal structures of these compounds, achieving R-factors as low as 0.024 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
